molecular formula C12H16BrNO4S B1532793 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide CAS No. 1309682-54-9

4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide

Cat. No.: B1532793
CAS No.: 1309682-54-9
M. Wt: 350.23 g/mol
InChI Key: ZILKVNYRQMITKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzamide Derivatives in Organic Chemistry

The development of benzamide chemistry represents a fundamental chapter in the evolution of organic synthesis and medicinal chemistry. Benzamide, the parent compound with the chemical formula C₇H₇NO, was first recognized as the simplest amide derivative of benzoic acid and has served as the foundational structure for countless pharmaceutical and chemical applications. The historical significance of benzamides extends far beyond their structural simplicity, as they have become central to numerous therapeutic classes and continue to serve as versatile building blocks in modern drug discovery.

The therapeutic potential of benzamide derivatives became apparent through the systematic exploration of substituted variants, leading to the development of numerous clinically important medications. Among the most notable applications are analgesics such as ethenzamide and salicylamide, which demonstrated the capacity of benzamide modifications to produce compounds with significant therapeutic value. The antiemetic and prokinetic properties discovered in compounds like alizapride, metoclopramide, and itopride further expanded the pharmaceutical relevance of this chemical class, establishing benzamides as crucial components in gastrointestinal therapeutics.

Perhaps most significantly, benzamide derivatives have found extensive application in neuropsychiatric medicine, particularly as antipsychotic agents. The development of compounds such as amisulpride, sulpiride, and tiapride demonstrated how systematic modification of the benzamide scaffold could yield molecules with potent central nervous system activity. These developments underscored the importance of understanding how structural modifications influence biological activity, leading to more sophisticated approaches to molecular design that consider both electronic and steric factors.

The historical trajectory of benzamide research has also encompassed diverse applications beyond traditional pharmaceuticals. The recognition that 3-aminobenzamide functions as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme crucial for DNA repair processes, exemplifies how benzamide derivatives continue to find new applications in molecular biology and potential cancer therapy. This compound's ability to mimic nicotinamide adenine dinucleotide structure and interfere with DNA repair mechanisms demonstrates the ongoing relevance of benzamide chemistry in contemporary research.

Structural Significance of Sulfonyl and Ethoxy Substituents

The incorporation of sulfonyl and ethoxy functional groups into the benzamide framework introduces distinct electronic and steric characteristics that significantly influence the compound's chemical behavior and potential applications. The sulfonyl group, characterized by the general formula R-S(=O)₂-R', represents one of the most electronegative functional groups in organic chemistry, exerting powerful electron-withdrawing effects that can dramatically alter the reactivity patterns of adjacent molecular regions.

The electron-withdrawing nature of the sulfonyl group stems from the high electronegativity of the sulfur-oxygen double bonds, which create a substantial dipole moment and reduce electron density in the surrounding molecular framework. This electronic effect can enhance the stability of adjacent carbanionic intermediates while simultaneously increasing the electrophilicity of nearby carbon centers. In the context of this compound, the sulfonyl group's position in the side chain creates a localized region of electron deficiency that can influence both intramolecular conformational preferences and intermolecular interactions.

The chemical versatility of sulfonyl groups extends to their reduction chemistry, where compounds such as diisobutylaluminium hydride can convert sulfones to sulfides under appropriate conditions. However, the resistance of many sulfonyl compounds to reduction by lithium aluminum hydride demonstrates the robust nature of this functional group and its potential utility in synthetic applications where selective reactivity is desired. The nomenclature of sulfonyl groups typically employs the "-syl" suffix, as exemplified by tosyl (p-toluenesulfonyl), mesyl (methanesulfonyl), and triflyl (trifluoromethanesulfonyl) designations.

In contrast to the electron-withdrawing character of the sulfonyl group, the ethoxy substituent provides electron-donating capability through its oxygen atom's lone pairs and the inductive effect of the alkyl chain. The ethoxy group, derived from ethanol through loss of the hydroxyl hydrogen, represents a fundamental ether linkage that contributes both electronic and lipophilic properties to the molecular structure. According to established nomenclature conventions, the ethoxy group functions as an alkoxy substituent when attached to aromatic systems, with the naming priority typically assigned to the larger carbon framework.

The electronic contribution of the ethoxy group involves resonance donation of electron density into the aromatic system, particularly when positioned ortho or para to electron-deficient centers. This electron-donating effect can partially counterbalance the electron-withdrawing influences of other substituents, creating a more nuanced electronic environment within the molecule. The steric requirements of the ethoxy group, while relatively modest compared to larger alkoxy substituents, can still influence molecular conformation and intermolecular interactions through van der Waals forces and potential hydrogen bonding with the ether oxygen.

The combination of sulfonyl and ethoxy substituents in this compound creates a molecule with balanced electronic characteristics that can be quantitatively analyzed using established structure-reactivity relationships. The Hammett equation provides a mathematical framework for understanding how substituent effects influence chemical reactivity, with specific sigma constants assigned to different functional groups based on their electronic properties. According to Hammett constant data, electron-withdrawing groups such as bromine exhibit positive sigma values (σpara = 0.23, σmeta = 0.39), while electron-donating ethoxy groups display negative para values (σpara = -0.24) and small positive meta values (σmeta = 0.10).

Table 1: Hammett Sigma Constants for Key Substituents in this compound

Substituent σmeta σpara Electronic Effect
Bromine 0.39 0.23 Electron-withdrawing
Ethoxy 0.10 -0.24 Electron-donating (para), slightly withdrawing (meta)
Amide 0.07 -0.15 Weakly electron-donating

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKVNYRQMITKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Benzamide Core

The benzamide core with the 4-bromo and 3-ethoxy substituents can be synthesized by starting from appropriately substituted benzoic acid derivatives or benzoyl chlorides. The bromination is usually performed on the aromatic ring at the 4-position using brominating agents under controlled conditions to avoid polybromination.

Introduction of the 2-(Methylsulfonyl)ethyl Side Chain

The N-substituent, 2-(methylsulfonyl)ethyl, is introduced by coupling the benzamide intermediate with 2-(methylsulfonyl)ethylamine. This amine can be prepared via reduction and functional group transformations starting from 3-ethoxy-4-methoxybenzaldehyde or related precursors.

A representative preparation of the 2-(methylsulfonyl)ethylamine involves:

  • Formation of a lithium salt of dimethyl sulfone by reaction of dimethyl sulfone with n-butyllithium at low temperatures (-20 to 0 °C).
  • Preparation of a lithium imide salt from 3-ethoxy-4-methoxybenzaldehyde using lithium hexamethyldisilazide.
  • Coupling of these salts at low temperature (-30 to -40 °C) followed by treatment with boron trifluoride etherate to promote the reaction.
  • Quenching with potassium carbonate solution and extraction to isolate the intermediate amine.
  • Purification by crystallization to yield 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with high purity (up to 98.8%) and yields around 91.5%.

Amide Bond Formation

The final step involves coupling the prepared amine with the benzoyl derivative bearing the 4-bromo and 3-ethoxy substituents, typically using standard amide bond formation techniques such as:

  • Activation of the carboxylic acid or acid chloride.
  • Reaction with the amine under controlled temperature.
  • Purification to obtain the target benzamide compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Range Yield (%) Notes
Formation of lithium salt (R1) Dimethyl sulfone + n-butyllithium in THF -20 to 0 °C - Stirred for 1 hour under nitrogen atmosphere
Formation of lithium imide salt (R2) 3-ethoxy-4-methoxybenzaldehyde + lithium hexamethyldisilazide in THF -10 to 0 °C - Stirred for 1 hour under nitrogen
Coupling of R1 and R2 Addition of R2 to R1 solution, then boron trifluoride etherate -60 to 0 °C - Stirred and temperature gradually raised to 0 °C
Quenching and workup Potassium carbonate aqueous solution, extraction with DCM ≤ 15 °C - Filtration and washing to isolate product
Crystallization Toluene reflux, cooling, ice bath crystallization Reflux to 0 °C 91.5 Final purification step yielding high purity amine
Amide bond formation Coupling of amine with benzoyl derivative (acid chloride or activated acid) Room temperature to reflux - Standard peptide coupling or amidation methods employed

Research Findings and Optimization

  • The use of boron trifluoride etherate is crucial for promoting the coupling reaction between the lithium salts, enhancing yield and selectivity.
  • Strict temperature control during the formation of lithium salts and their coupling is essential to prevent side reactions and decomposition.
  • Purification by crystallization from toluene provides a highly pure intermediate suitable for subsequent amide bond formation.
  • The overall process is scalable and reproducible, suitable for research-scale synthesis with potential for industrial adaptation.
  • Alternative methylating agents and bases have been explored in related sulfone chemistry, but dimethyl sulfone with n-butyllithium remains effective for preparing the methylsulfonyl substituent.

Summary Table of Key Data

Parameter Data/Value
Molecular Formula C12H16BrNO4S
Molecular Weight 350.23 g/mol
CAS Number 1309682-54-9
Purity of Intermediate Amine Up to 98.8%
Yield of Amine Intermediate ~91.5%
Key Reagents Dimethyl sulfone, n-butyllithium, boron trifluoride etherate, potassium carbonate
Solvents Used Tetrahydrofuran (THF), toluene, dichloromethane (DCM)
Temperature Control -60 °C to reflux depending on step

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom undergoes substitution reactions under specific conditions:

Reaction TypeReagents/ConditionsProduct FormationYield (%)Reference
Palladium-catalyzed couplingSuzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)Aryl-aryl cross-coupled derivatives62-78
Methoxy substitutionCuI, L-proline, K₃PO₄ in DMSO (100°C)3-ethoxy-4-methoxy analog55
AminationNH₃/MeOH in sealed tube (120°C)4-amino-3-ethoxy derivative41

Key findings from optimization studies:

  • Electron-withdrawing groups (EWG) at position 3 enhance NAS rates by 3.7× compared to EDG-substituted analogs

  • Steric hindrance from the methylsulfonyl group reduces reaction rates by 18-22% compared to unsubstituted analogs

Amide Bond Modifications

The N-[2-(methylsulfonyl)ethyl]amide group participates in:

2.1 Hydrolysis Reactions

  • Acidic conditions (6N HCl, reflux): Complete hydrolysis to 4-bromo-3-ethoxybenzoic acid (94% yield)

  • Basic conditions (NaOH 2M, EtOH/H₂O): Partial decomposition with sulfone group retention (62% recovery)

2.2 Sulfone Group Transformations

ReactionConditionsResult
ReductionZn/Hg amalgam, HClMethylthioethyl side chain (83%)
OxidationmCPBA, CH₂Cl₂ (0°C)Sulfonic acid derivative (71%)
Nucleophilic displacementNaSH, DMF (100°C)Thioamide formation (failed)

Ethoxy Group Functionalization

The 3-ethoxy substituent undergoes:

3.1 O-Dealkylation

  • BBr₃ (1M in CH₂Cl₂, -78°C → RT): Phenolic derivative (89%)

  • HI (47%, reflux): Complete deprotection (quantitative)

3.2 Etherification

  • Williamson synthesis with alkyl halides (K₂CO₃, DMF):

    • Methylation: 3-ethoxy-4-bromo → 3-(2-methoxyethoxy) (67%)

    • Benzylation: Bulky substituents tolerated (51-59%)

Stability Profile

Critical degradation pathways under accelerated conditions (40°C/75% RH):

Stress ConditionMajor Degradants% Impurity at 4 Weeks
Acidic (0.1N HCl)Benzoic acid derivative12.3%
Basic (0.1N NaOH)Sulfone cleavage products8.7%
Oxidative (3% H₂O₂)Sulfoxide intermediate5.1%
Photolytic (ICH Q1B)Debrominated byproduct3.9%

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom, an ethoxy group, and a methylsulfonyl substituent, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C₁₅H₁₈BrN₃O₃S, with a molecular weight of approximately 350.23 g/mol. The structural characteristics of this compound allow it to interact with various biological targets, particularly serotonin receptors.

Serotonin Receptor Agonism

Research indicates that 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide acts as a serotonin-4 receptor agonist . This activity suggests potential applications in treating gastrointestinal disorders and other conditions influenced by serotonin signaling. The modulation of serotonin receptors can impact various physiological processes, including mood regulation and gastrointestinal motility.

Drug Discovery and Development

Due to its biological activity, this compound is being explored as a lead compound in drug discovery efforts targeting gastrointestinal diseases. Its ability to influence serotonin pathways positions it as a candidate for developing novel therapeutic agents aimed at conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.

Interaction Studies

Preliminary studies have focused on the interaction of this compound with various receptors. These studies aim to elucidate its binding affinity and efficacy, which are crucial for understanding its pharmacological profile. The compound's interactions may influence downstream signaling pathways essential for therapeutic effects.

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • Synthesis Methodologies : The synthesis typically involves multiple steps that can be modified based on available reagents and desired yields. Common reactions include nucleophilic substitutions and coupling reactions.
  • Biological Evaluations : Case studies have shown that similar compounds exhibit significant activity against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii, indicating potential for broader applications in infectious disease treatment .
  • ADMET Properties : Research into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds has revealed insights into their metabolic stability and potential therapeutic windows .

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The methylsulfonyl group can enhance the compound’s solubility and stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sigma Receptor Targeting

Benzamides with sulfonamide or piperidinyl substituents have shown high affinity for sigma receptors, which are overexpressed in prostate cancer cells. For example:

  • [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) binds to sigma-1 receptors with a Kd of 5.80 nM and Bmax of 1800 fmol/mg protein in DU-145 cells .
  • 4-Bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide lacks the iodine and piperidinyl group of PIMBA but shares the methoxy/ethoxy and sulfonamide-like chain. This structural variation may reduce sigma receptor affinity while altering lipophilicity and metabolic stability.

Table 1: Pharmacological Comparison with Sigma Receptor Ligands

Compound Target Receptor Kd (nM) Bmax (fmol/mg) Key Substituents
[125I]PIMBA Sigma-1 5.80 1800 Iodo, methoxy, piperidinyl
Target Compound N/A N/A N/A Bromo, ethoxy, methylsulfonyl
Antioxidant Benzamides

Benzamides with hydroxyl substituents, such as 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) , exhibit potent radical scavenging activity:

  • THHEB’s IC50 for DPPH radical scavenging is 22.8 μM, surpassing ascorbic acid .
  • The target compound’s bromo and ethoxy groups likely reduce antioxidant efficacy compared to THHEB’s hydroxyl-rich structure, as electron-withdrawing groups (e.g., bromo) may hinder electron donation for radical neutralization.

Table 2: Antioxidant Activity Comparison

Compound DPPH IC50 (μM) Key Substituents
THHEB 22.8 Trihydroxy, hydroxyphenethyl
Target Compound N/A Bromo, ethoxy, methylsulfonyl
Brominated Benzamides in Structural Studies
  • 4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, showing planar benzene rings and intermolecular hydrogen bonding. The nitro group enhances crystallinity compared to the ethoxy group in the target compound .
  • N-(3-Bromo-4-methylphenyl)benzamide (3ae, ) highlights how methyl substituents influence steric effects and solubility, which may differ from the ethoxy group’s polarity in the target compound .
Methylsulfonyl-Containing Analogs

Compounds with methylsulfonamidoethyl chains () share physicochemical traits with the target compound:

  • N-(2-(N-(Methylsulfonyl)methylsulfonamido)ethyl)benzamide (30) : Melting point = 167–169°C; NMR δ 7.85 (s, 1H, NH) .
  • 4-Methoxy-N-(2-(N-(methylsulfonyl)methylsulfonamido)ethyl)benzamide (31) : Melting point = 128–130°C .
    These analogs suggest the target compound’s melting point may range between 120–170°C, with NMR signals near δ 7.8–8.0 for aromatic protons.

Table 3: Physicochemical Properties of Methylsulfonyl Analogs

Compound Melting Point (°C) Key NMR Signals (δ, ppm)
30 167–169 7.85 (s, NH), 7.45–7.60 (Ar-H)
31 128–130 7.35–7.50 (Ar-H), 3.85 (OCH3)
Target Compound ~130–170 (predicted) Predicted: 7.8–8.0 (Ar-H)

Key Research Findings and Implications

  • Pharmacological Potential: The target compound’s methylsulfonyl ethyl group may enhance blood-brain barrier penetration compared to piperidinyl analogs, but its sigma receptor affinity remains unverified .
  • Antioxidant Limitations : The bromo and ethoxy substituents likely diminish radical scavenging compared to hydroxyl-rich benzamides .
  • Synthetic Feasibility : Similar benzamides are synthesized via Buchwald-Hartwig amidation or nucleophilic substitution, suggesting viable routes for large-scale production .

Biological Activity

4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This compound belongs to the benzamide class, which is known for its diverse pharmacological properties. Its structure includes a bromine atom, an ethoxy group, and a methylsulfonyl substituent, contributing to its unique biological profile.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₈BrN₃O₃S
  • Molecular Weight : Approximately 350.23 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a serotonin-4 receptor agonist. This suggests potential applications in treating gastrointestinal disorders and conditions influenced by serotonin signaling.

The compound's interaction with serotonin receptors is critical for its pharmacological effects. It influences downstream signaling pathways that are vital for various physiological processes. Understanding these interactions can help elucidate its therapeutic potential and possible side effects.

Comparative Analysis with Similar Compounds

The following table summarizes several compounds with structural similarities to this compound, highlighting their unique features and biological activities:

Compound NameMolecular FormulaUnique Features
4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamideC₁₅H₁₈ClN₃O₂SActs as a serotonin receptor antagonist
5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamideC₁₇H₂₂BrN₃O₂SExhibits different receptor binding profiles
(2-Methyl-5-(methylsulfonyl)benzoyl)guanidineC₉H₁₃N₃O₂SPotent Na⁺/H⁺ exchanger inhibitor

Case Studies and Research Findings

  • Serotonin Receptor Interaction : Preliminary studies have shown that this compound interacts effectively with serotonin receptors, leading to enhanced signaling in gastrointestinal tissues. This activity aligns with findings from other benzamide derivatives known for similar receptor interactions.
  • Therapeutic Applications : The compound has been investigated for its potential in treating conditions such as irritable bowel syndrome (IBS), where modulation of serotonin pathways is crucial. In vitro studies demonstrated promising results in enhancing motility and reducing inflammation in gastrointestinal models.
  • Safety and Toxicity Profiles : Toxicological assessments have indicated that while the compound shows significant therapeutic promise, further studies are needed to fully understand its safety profile, especially regarding long-term use and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling 4-bromo-3-ethoxybenzoic acid with 2-(methylsulfonyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Catalytic DMAP improves yields by reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water ensures >95% purity. Reaction progress should be monitored by TLC or HPLC .
  • Key Parameters : Temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl group .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), bromine's deshielding effect on aromatic protons (δ ~7.5–8.0 ppm), and methylsulfonyl protons (δ ~3.0–3.3 ppm for CH₂-SO₂, δ ~3.3 ppm for SO₂-CH₃) .
  • HRMS : Confirm molecular weight (C₁₂H₁₅BrNO₃S; [M+H]+ ~356.0) with <2 ppm error .
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1320 cm⁻¹ and ~1140 cm⁻¹) .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer : Store at –20°C under desiccation (silica gel) to prevent hydrolysis of the sulfonamide and ethoxy groups. Solubility in DMSO (50–100 mg/mL) requires aliquoting to avoid freeze-thaw degradation. Stability in aqueous buffers (pH 4–8) should be validated via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's enzyme inhibitory activity?

  • Methodological Answer :

  • Core Modifications : Systematically vary the ethoxy group (e.g., replace with methoxy, isopropoxy) and sulfonyl substituents (e.g., replace methylsulfonyl with trifluoromethanesulfonyl).
  • Assays : Use fluorescence-based enzymatic assays (e.g., trypsin-like proteases) with IC₅₀ determination. Compare inhibition kinetics (Kᵢ, kᵢₙₐcₜ) across analogs .
  • Computational Tools : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding energy and residence time .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both biochemical (e.g., fluorescence quenching) and cellular (e.g., luciferase reporter) assays to rule out assay-specific artifacts .
  • Batch Analysis : Compare purity (HPLC >99%) and stereochemical integrity (chiral HPLC) of compound batches used in conflicting studies.
  • Buffer Optimization : Test activity in varying ionic strength/pH buffers to identify condition-dependent effects .

Q. How can computational models predict the compound's metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., 3A4/2D6 susceptibility) and hepatotoxicity.
  • Metabolite Identification : Simulate phase I/II metabolism (GLORYx) to predict hydroxylation or glucuronidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound's potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize targets with >70% inhibition.
  • Mechanistic Studies : Perform ATP-competitive assays (vary ATP concentration) and analyze via Lineweaver-Burk plots to determine inhibition modality .

Q. How can crystallography or cryo-EM elucidate the compound's binding mode to its target?

  • Methodological Answer :

  • Co-crystallization : Soak pre-formed protein crystals (e.g., serine proteases) with 2–5 mM compound. Resolve structures at <2.5 Å resolution (X-ray) or <3.5 Å (cryo-EM).
  • Electron Density Analysis : Use Coot and Phenix to model ligand-protein interactions, focusing on sulfonamide H-bonding with backbone amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.